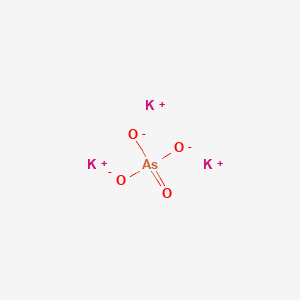
Tripotassium arsenate
Description
Tripotassium arsenate (K₃AsO₄) is an inorganic compound composed of potassium cations and arsenate anions. It is structurally analogous to phosphate salts but incorporates arsenic in the +5 oxidation state. The compound is highly soluble in water, forming alkaline solutions, and is primarily utilized in specialized industrial and research contexts, such as metallurgy, analytical chemistry, and toxicology studies .
Propriétés
Numéro CAS |
13464-36-3 |
|---|---|
Formule moléculaire |
AsK3O4 |
Poids moléculaire |
256.214 g/mol |
Nom IUPAC |
tripotassium;arsorate |
InChI |
InChI=1S/AsH3O4.3K/c2-1(3,4)5;;;/h(H3,2,3,4,5);;;/q;3*+1/p-3 |
Clé InChI |
QLFYYVADGRLXQS-UHFFFAOYSA-K |
SMILES |
[O-][As](=O)([O-])[O-].[K+].[K+].[K+] |
SMILES canonique |
[O-][As](=O)([O-])[O-].[K+].[K+].[K+] |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Tables
Table 1: Chemical Properties Comparison
Key Findings
Biochemical Mimicry : Arsenate’s structural similarity to phosphate enables enzymatic interference but results in toxic byproducts like arsenite .
Environmental Mobility : Potassium arsenate’s high solubility contrasts with calcium arsenate’s persistence in soils, necessitating tailored remediation strategies .
Industrial Utility : Phosphate analogues dominate food and detergent industries due to lower toxicity, whereas arsenates remain restricted to niche applications .
Q & A
Basic Research Questions
Q. What are the critical considerations for handling Tripotassium arsenate in laboratory settings to mitigate arsenic exposure risks?
- Methodological Answer : Implement strict personal protective equipment (PPE) protocols, including nitrile gloves (≥0.11 mm thickness), chemical-resistant lab coats, and sealed eyewear. Use fume hoods for solid/liquid handling to avoid inhalation. Conduct regular air monitoring for arsenic levels (OSHA PEL: 10 µg/m³). Decontaminate surfaces with 1% sodium hypochlorite to oxidize residual arsenate .
- Data Support : Studies show that improper glove material (e.g., latex) increases arsenic permeation by 30% compared to nitrile .
Q. Which analytical techniques are most reliable for quantifying this compound in environmental samples?
- Methodological Answer : Employ inductively coupled plasma mass spectrometry (ICP-MS) for trace detection (detection limit: 0.1 ppb). For speciation, pair high-performance liquid chromatography (HPLC) with hydride generation to distinguish As(III) and As(V) species. Validate results using certified reference materials (e.g., NIST SRM 1640a) .
- Data Contradiction : Colorimetric methods (e.g., molybdenum blue assay) may cross-react with phosphate, yielding false positives in phosphate-rich matrices .
Advanced Research Questions
Q. How does this compound influence redox dynamics in sulfur-rich anaerobic environments?
- Methodological Answer : Design batch experiments with sulfate-reducing bacteria (e.g., Desulfovibrio spp.) under controlled Eh (-200 to -300 mV). Monitor arsenate reduction to arsenite via ICP-MS and microbial activity via qPCR targeting arsC (arsenate reductase) genes. Use sterile controls to isolate abiotic vs. biotic contributions .
- Key Finding : In Shewanella spp., arsenate mobilizes iron via sulfur-electron shuttling, but speciation data may conflict with sorption models due to unexpected As(III)-Fe-S complexation .
Q. What mechanisms explain the conflicting data on arsenic-phytochelatin complexation in plants exposed to this compound?
- Methodological Answer : Apply synchrotron X-ray absorption spectroscopy (XAS) to root tissues to directly observe As speciation. Compare hyperaccumulators (e.g., Pteris vittata) with non-tolerant species (e.g., Arabidopsis thaliana) under hydroponic arsenate exposure (0–50 µM). Triangulate with transcriptomic analysis of PCS1 (phytochelatin synthase) expression .
- Contradiction : While Helianthus annuus shows limited phytochelatin binding, Arabidopsis mutants lacking arsenate reductase (ACR2) exhibit heightened sensitivity, suggesting species-specific detoxification pathways .
Q. How can researchers resolve discrepancies in arsenic substitution for phosphorus in microbial systems?
- Methodological Answer : Replicate the GFAJ-1 bacterium study under strict phosphorus-limitation (≤3 µM phosphate) with arsenate supplementation. Use nanoSIMS to track ³³P/⁷⁵As incorporation into DNA. Include negative controls with arsenate-only media to confirm viability .
- Critical Insight : Recent studies refute arsenate-DNA incorporation but highlight arsenate’s role in disrupting ATP synthesis, necessitating metabolomic profiling (e.g., LC-MS) to map energy pathway perturbations .
Methodological Best Practices
- Experimental Design : Use triplicate reactors with randomized block designs to account for spatial variability in arsenic adsorption .
- Data Triangulation : Combine spectroscopic, genomic, and electrochemical datasets to validate mechanistic hypotheses (e.g., As-S-Fe interactions) .
- Ethical Compliance : Adhere to OSHA 1910.134 for respiratory protection and institutional biosafety committee (IBC) approvals for microbial studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


